molecular formula C12H15ClN2OS B2834840 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1189690-15-0

5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2834840
CAS No.: 1189690-15-0
M. Wt: 270.78
InChI Key: RSJOGVRNZVOPKE-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound based on the privileged benzo[d]thiazole scaffold, a structure of high interest in medicinal chemistry and neuroscience research. The benzo[d]thiazole core is recognized as a versatile framework for developing histamine H3 receptor (H3R) ligands. H3 receptors are G-protein coupled receptors that function as presynaptic autoreceptors and heteroreceptors, modulating the release of key neurotransmitters such as acetylcholine, dopamine, and serotonin. Consequently, H3R antagonists/inverse agonists are investigated for their potential to enhance cognitive function and wakefulness, making them a compelling target for researching treatments for neurodegenerative and sleep disorders. Beyond H3R modulation, the benzo[d]thiazole scaffold is frequently explored in the design of Multitarget-Directed Ligands (MTDLs) for complex conditions like Alzheimer's disease. Researchers are developing single molecules that can simultaneously interact with multiple pathological targets, which may include enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). The structural features of this compound, including the 5-methoxy substitution and the pyrrolidine side chain, are typical of pharmacophores designed to engage such targets. This reagent is provided for research purposes to support these advanced investigative pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-15-9-4-5-11-10(8-9)13-12(16-11)14-6-2-3-7-14;/h4-5,8H,2-3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJOGVRNZVOPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution of a halogenated benzo[d]thiazole derivative with pyrrolidine.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the benzo[d]thiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride exhibits significant anti-inflammatory effects. It modulates pro-inflammatory cytokines such as TNF-α and IL-6 by interfering with NF-κB signaling pathways. Key findings include:

  • Reduced Inflammatory Mediators : The compound has been shown to lower levels of TNF-α and IL-6 in various experimental models.
  • Attenuated Paw Edema : In animal studies, it has demonstrated a decrease in swelling, indicating its efficacy in treating inflammatory conditions such as rheumatoid arthritis and colitis.
Study Focus Findings
Cytokine ModulationDecreased TNF-α and IL-6 levels
Edema ReductionSignificant reduction in paw edema in animal models

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may possess activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Potential

Preliminary studies have indicated that this compound may exhibit anticancer properties. Research has focused on its ability to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.

Effects on Anxiety Disorders

Recent studies have explored the compound's influence on neurobiological pathways related to anxiety disorders. Its mechanism may involve interaction with specific receptors or enzymes that are crucial for regulating mood and anxiety levels.

Research Area Potential Applications
Anxiety DisordersModulation of neurobiological pathways
Neurotransmitter InteractionBinding affinity studies with receptors

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Case Study on Inflammation : A study involving animal models demonstrated that administration of this compound resulted in decreased inflammatory markers and improved clinical outcomes in conditions mimicking rheumatoid arthritis.
  • Antimicrobial Efficacy : In vitro studies showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Neuropharmacological Investigation : A recent investigation into the effects of this compound on anxiety-like behavior in rodents revealed promising results, indicating its potential utility in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Benzo[d]thiazole Derivatives

Structural and Functional Differences

The table below compares key structural features and properties of the target compound with analogs from :

Compound Name & ID () Substituents (Position) Core Structure Salt Form Melting Point (°C) Yield (%)
Target Compound 5-OCH₃, 2-pyrrolidin-1-yl Benzo[d]thiazole Hydrochloride Not Reported Not Given
Compound 8 2-(4-(4-Chlorophenyl)piperazin-1-yl) Benzo[d]thiazole Hydrochloride 214–216 48
Compound 9 4-(4-Chlorophenyl)piperidin-4-ol Benzo[d]thiazole None 143–145 18
Compound 10 4-(Pyrimidin-2-yl)piperazin-1-yl Benzo[d]thiazole Hydrochloride 236–237 19
Key Observations:
  • Substituent Diversity : The target compound’s pyrrolidine group (5-membered ring) contrasts with the piperazine (6-membered, two nitrogen atoms) in Compounds 8 and 10. Pyrrolidine’s lower basicity may reduce off-target interactions compared to piperazine derivatives .
  • Electronic Effects : The 5-methoxy group (electron-donating) in the target compound could enhance aromatic π-stacking in receptor binding, whereas the 4-chlorophenyl group (electron-withdrawing) in Compound 8 may alter electron distribution and binding affinity .
  • Salt Forms : Hydrochloride salts (Compounds 8, 10, and target) improve aqueous solubility, critical for bioavailability.

Biological Activity

5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is a synthetic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzo[d]thiazole derivative. Its structural characteristics include:

  • Methoxy Group : Located at the 5-position of the benzo[d]thiazole ring.
  • Pyrrolidinyl Group : Attached at the 2-position, which may influence its biological activity.

The molecular formula for this compound is C12H14N2OSC_{12}H_{14}N_2OS, and it is typically used in its hydrochloride salt form to enhance solubility in aqueous solutions, facilitating its use in various biological assays.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. Key findings include:

  • Reduced Cytokine Levels : The compound effectively lowers levels of TNF-α and IL-6, which are critical mediators in inflammatory responses.
  • Animal Model Studies : In experimental models, administration of this compound resulted in decreased paw edema, indicating a reduction in inflammation.

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various pathogens. Preliminary studies suggest it may be effective against both bacterial and fungal strains. Notable findings include:

  • Bacterial Inhibition : In vitro tests have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for effective bacterial inhibition have been reported to range from 0.0039 to 0.025 mg/mL .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Studies indicate that it can induce cytotoxicity in various cancer cell lines, including:

Cell LineIC50 Value (µM)
Human cervical carcinoma (HeLa)92.4
Colon adenocarcinoma (CaCo-2)85.0
Mouse embryo fibroblast (3T3-L1)78.0

These findings highlight its potential as a candidate for further development in cancer therapeutics .

The biological activity of this compound is thought to involve several mechanisms:

  • NF-κB Pathway Inhibition : By suppressing NF-κB activation, the compound reduces inflammatory cytokine production.
  • Direct Interaction with Pathogens : Its structural features may allow it to bind to critical receptors or enzymes in microbial cells, disrupting their function.
  • Cytotoxicity Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Inflammatory Disease Models : A study conducted on animal models of rheumatoid arthritis demonstrated significant reductions in joint swelling and inflammatory markers following treatment with this compound.
  • Cancer Cell Line Evaluations : Research involving various human cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its role as a potential anticancer agent.

Q & A

Basic Synthesis Methodology

Q1: What are the standard synthetic routes for preparing 5-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride? A1: The synthesis typically involves:

  • Step 1: Condensation of 2-aminobenzo[d]thiazole derivatives with pyrrolidine under nucleophilic substitution conditions. A base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) is used to facilitate displacement .
  • Step 2: Methoxy group introduction via alkylation or demethylation-protection strategies. Microwave-assisted synthesis may improve yield and reduce reaction time compared to traditional thermal methods .
  • Final Step: Salt formation with HCl in ethanol or ether to isolate the hydrochloride form, confirmed by titration and solubility analysis .

Structural Characterization

Q2: How is the molecular structure of this compound validated experimentally? A2: Key techniques include:

  • 1H/13C NMR: To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidine ring protons at δ 1.8–2.5 ppm) .
  • Mass Spectrometry (HRMS): For molecular ion ([M+H]+) and fragmentation patterns matching theoretical calculations .
  • X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of the benzothiazole-pyrrolidine system .

Analytical Purity Assessment

Q3: What methods are recommended for assessing purity and detecting impurities? A3:

  • HPLC with UV/Vis Detection: Use a C18 column, gradient elution (acetonitrile/water with 0.1% TFA), and monitor at 254 nm. Impurities <0.1% can be quantified .
  • TLC Monitoring: Silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress and byproduct formation .
  • Elemental Analysis: Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Reaction Optimization

Q4: How can solvent and catalyst systems influence the yield of the pyrrolidine substitution step? A4:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine, while ethers (THF) may reduce side reactions. Solvent choice impacts reaction kinetics; DMF increases reaction rate by 30% compared to acetonitrile .
  • Catalysts: NiCl₂(dppf) or Pd-based catalysts improve coupling efficiency in cross-reactions involving electron-withdrawing substituents. Yields range from 41–94% depending on substituent electronic effects .

Structure-Activity Relationship (SAR) Studies

Q5: What structural features of this compound correlate with its reported biological activity? A5:

  • Methoxy Group: Enhances lipophilicity and membrane permeability, critical for CNS-targeting applications (e.g., 5-HT receptor binding) .
  • Pyrrolidine Ring: Conformational flexibility aids receptor interaction; N-methylation reduces metabolic degradation .
  • Benzothiazole Core: Stabilizes π-π stacking with aromatic residues in enzyme active sites, as observed in kinase inhibition assays .

Impurity Profiling

Q6: How are process-related impurities identified and mitigated during synthesis? A6:

  • Common Impurities: Unreacted 2-chlorobenzo[d]thiazole intermediates or over-alkylated byproducts.
  • Mitigation Strategies:
    • Chromatographic Purification: Preparative HPLC with reverse-phase columns to isolate the target compound .
    • Reaction Quenching: Controlled addition of HCl during salt formation to prevent dimerization .

Biological Mechanism Elucidation

Q7: What experimental models are used to study this compound’s pharmacological mechanisms? A7:

  • In Vitro:
    • Receptor Binding Assays: Radioligand displacement studies (e.g., 5-HT1A or SERT inhibition) using HEK-293 cells transfected with human receptors .
    • Apoptosis Assays: Flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., MCF-7) to evaluate pro-death activity .
  • In Vivo: Pharmacokinetic profiling in rodent models to assess bioavailability and metabolite formation .

Data Contradiction Analysis

Q8: How should researchers address discrepancies in reported synthetic yields or biological activities? A8:

  • Yield Variability: Likely due to differences in reaction scale, solvent purity, or catalyst batch. Reproduce protocols with strict control of moisture and oxygen levels .
  • Biological Activity Conflicts: Consider cell line specificity (e.g., HeLa vs. HepG2) or assay conditions (e.g., serum-free vs. serum-containing media). Validate findings using orthogonal assays (e.g., Western blotting alongside viability assays) .

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